Methyl [2-{2-[8-bromo-6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene]hydrazino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate
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Overview
Description
Methyl [2-{2-[8-bromo-6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene]hydrazino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-{2-[8-bromo-6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene]hydrazino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate typically involves multiple steps, including the formation of intermediate compoundsThe final steps involve the formation of the thiazole ring and the esterification to yield the methyl acetate derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process is designed to be scalable, allowing for the production of large quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl [2-{2-[8-bromo-6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene]hydrazino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to the formation of various substituted quinoline and thiazole derivatives .
Scientific Research Applications
Methyl [2-{2-[8-bromo-6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene]hydrazino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl [2-{2-[8-bromo-6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene]hydrazino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: A simpler ester with similar bromine and ester functional groups.
Methyl 2-(2-bromo-4-chlorophenyl)acetate: Shares the bromine and chlorine substituents but lacks the complex quinoline and thiazole rings.
Uniqueness
Methyl [2-{2-[8-bromo-6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene]hydrazino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate is unique due to its complex structure, which includes multiple heterocyclic rings and halogen substituents.
Properties
Molecular Formula |
C26H22BrClN4O4S |
---|---|
Molecular Weight |
601.9 g/mol |
IUPAC Name |
methyl (2Z)-2-[2-[[6-bromo-9-(4-chlorophenyl)-2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]diazenyl]-4-oxo-1,3-thiazol-5-ylidene]acetate |
InChI |
InChI=1S/C26H22BrClN4O4S/c1-25(2)12-26(3,13-5-7-15(28)8-6-13)17-10-14(27)9-16-20(23(35)32(25)21(16)17)30-31-24-29-22(34)18(37-24)11-19(33)36-4/h5-11,35H,12H2,1-4H3/b18-11-,31-30? |
InChI Key |
IEBWKZYPOGSOEM-KAOBJYMQSA-N |
Isomeric SMILES |
CC1(CC(C2=CC(=CC3=C2N1C(=C3N=NC4=NC(=O)/C(=C/C(=O)OC)/S4)O)Br)(C)C5=CC=C(C=C5)Cl)C |
Canonical SMILES |
CC1(CC(C2=CC(=CC3=C2N1C(=C3N=NC4=NC(=O)C(=CC(=O)OC)S4)O)Br)(C)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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